1-(2-Iodophenyl)hydrazine oxalate
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Overview
Description
1-(2-Iodophenyl)hydrazine oxalate is a chemical compound with the molecular formula C8H9IN2O4 It is a derivative of hydrazine, where the hydrazine moiety is substituted with an iodophenyl group
Preparation Methods
The synthesis of 1-(2-Iodophenyl)hydrazine oxalate typically involves the reaction of 2-iodoaniline with hydrazine hydrate in the presence of oxalic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodophenyl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Iodophenyl)hydrazine oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)hydrazine oxalate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The iodophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved may vary based on the application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Iodophenyl)hydrazine oxalate can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the iodine substitution, leading to different reactivity and applications.
2-Iodophenylhydrazine: Similar structure but without the oxalate group, affecting its solubility and stability.
Hydrazine oxalate: Lacks the phenyl group, resulting in different chemical properties and uses. The uniqueness of this compound lies in its combination of the iodophenyl and oxalate groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9IN2O4 |
---|---|
Molecular Weight |
324.07 g/mol |
IUPAC Name |
(2-iodophenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C6H7IN2.C2H2O4/c7-5-3-1-2-4-6(5)9-8;3-1(4)2(5)6/h1-4,9H,8H2;(H,3,4)(H,5,6) |
InChI Key |
NYCOIEFUTFOPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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